Introduction: The Strategic Importance of the Indazole Scaffold
Introduction: The Strategic Importance of the Indazole Scaffold
An In-Depth Technical Guide to 1H-Indazole-7-boronic acid: Properties, Synthesis, and Applications
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties[1]. The functionalization of the indazole ring is a key strategy in drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile. Among the various synthetic tools available, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become indispensable for creating C-C bonds[2][3].
This guide focuses on 1H-Indazole-7-boronic acid, a versatile building block that serves as a crucial reagent for introducing the indazole-7-yl moiety into complex molecules. Its utility is primarily derived from the boronic acid functional group, which enables efficient participation in Suzuki-Miyaura coupling reactions[3][4]. We will explore its fundamental physicochemical properties, discuss common synthetic strategies, and provide detailed protocols for its application, offering field-proven insights for researchers and drug development professionals.
Core Physicochemical Properties
Understanding the fundamental properties of a reagent is critical for its effective use in synthesis. 1H-Indazole-7-boronic acid is typically supplied as a solid, and its stability and solubility are key considerations for reaction setup and storage.
| Property | Data | Source(s) |
| CAS Number | 915411-01-7 | [5][6][7][8][9] |
| Molecular Formula | C₇H₇BN₂O₂ | [5][] |
| Molecular Weight | 161.95 g/mol | [5][8][][11] |
| Physical Form | Solid, powder | [7] |
| Purity | Typically ≥95% | [9][12] |
| Storage Temperature | Inert atmosphere, 2-8°C recommended | [8] |
Reactivity, Stability, and Handling
Chemical Stability
Boronic acids are known for their potential instability, being susceptible to heat, oxidation, and protodeboronation, particularly under basic conditions used in cross-coupling reactions[13][14]. A common decomposition pathway is the trimerization via dehydration to form a boroxine anhydride. This inherent instability can negatively impact reaction yields and reproducibility[13].
To mitigate these issues, two primary strategies are employed:
-
Pinacol Esters: 1H-Indazole-7-boronic acid is often available as its pinacol ester derivative (CAS 915411-02-8)[15][16]. These esters exhibit enhanced stability, making them easier to handle, store, and purify while still being effective coupling partners[17].
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of air-stable surrogates. They are designed for the slow-release of the active boronic acid under specific reaction conditions, which can dramatically improve yields, especially with unstable boronic acids[13][14].
Handling and Storage Recommendations
To ensure the integrity of 1H-Indazole-7-boronic acid, the following handling and storage procedures are essential:
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place[18][19]. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., Argon or Nitrogen) is recommended[8].
-
Handling: Use personal protective equipment, including gloves and eye protection. Handle in a well-ventilated area or fume hood to avoid inhalation of dust[18][19][20]. Avoid contact with skin and eyes[20].
Synthesis of 1H-Indazole-7-boronic acid
The regioselective functionalization of the C7 position of the indazole ring is a non-trivial synthetic challenge. Direct C-H activation can be difficult, so multi-step routes are often employed. A common and effective strategy involves a regioselective halogenation followed by a metal-halogen exchange and subsequent borylation.
Caption: A representative synthetic workflow for 1H-Indazole-7-boronic acid.
Experimental Protocol: Synthesis via Bromination-Borylation
This protocol is a representative methodology based on established organic chemistry principles for indazole functionalization[2][3].
Step 1: N-Protection of 1H-Indazole
-
Rationale: The acidic N-H proton of the indazole can interfere with subsequent organometallic reactions (e.g., lithiation). Protection is crucial for directing reactivity and preventing side reactions.
-
To a stirred solution of 1H-Indazole in an anhydrous aprotic solvent (e.g., THF) at 0°C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Allow the mixture to stir for 30 minutes at 0°C.
-
Add a suitable protecting group reagent (e.g., SEM-Cl, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-protected indazole.
Step 2: Regioselective C7-Bromination
-
Rationale: The C7 position is activated for electrophilic aromatic substitution. N-bromosuccinimide (NBS) is a common and effective brominating agent.
-
Dissolve the N-protected indazole in a suitable solvent (e.g., DMF or CH₂Cl₂).
-
Add N-bromosuccinimide (NBS, 1.05 eq.) portion-wise at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify via chromatography to obtain the 7-bromo-N-protected indazole.
Step 3: Borylation via Lithium-Halogen Exchange
-
Rationale: The bromo-substituted indazole is converted into an organolithium species, which is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate.
-
Dissolve the 7-bromo-N-protected indazole in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78°C.
-
Add n-butyllithium (n-BuLi, 1.1 eq.) dropwise, maintaining the temperature at -78°C.
-
Stir for 1 hour at -78°C.
-
Add triisopropyl borate (B(OiPr)₃, 1.5 eq.) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product, dry the organic phase, and concentrate. The crude product is the protected boronic ester.
Step 4: Deprotection and Hydrolysis
-
Rationale: The protecting group is removed, and the boronic ester is hydrolyzed to the final boronic acid.
-
Dissolve the crude protected boronic ester in a suitable solvent (e.g., THF/Methanol).
-
Add an aqueous acid (e.g., 2M HCl) and stir at room temperature or with gentle heating until deprotection is complete (monitor by TLC).
-
Neutralize the mixture carefully with a base (e.g., saturated NaHCO₃).
-
Extract the product with an organic solvent, dry, and concentrate to yield the crude 1H-Indazole-7-boronic acid.
-
The final product can be purified by recrystallization or chromatography.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 1H-Indazole-7-boronic acid is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds[3]. This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl and heteroaryl-aryl structures[2].
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for coupling 1H-Indazole-7-boronic acid with an aryl halide.
Reagents & Setup:
-
1H-Indazole-7-boronic acid (1.2 - 1.5 eq.)
-
Aryl or heteroaryl halide (e.g., bromide or chloride, 1.0 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%)[21]
-
Anhydrous solvent (e.g., Dioxane/H₂O, DMF, or Toluene)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
Rationale: The exclusion of oxygen is critical as the active Pd(0) catalyst can be oxidized and deactivated. To an oven-dried reaction vessel, add the aryl halide, 1H-Indazole-7-boronic acid, the palladium catalyst, and the base.
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Rationale: The choice of solvent and base is crucial and often needs to be optimized for specific substrates. A mixture of an organic solvent and water is common and facilitates the dissolution of both the organic and inorganic reagents. Add the degassed solvent(s) via syringe.
-
Rationale: Heat is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Place the reaction mixture in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-120°C) for the specified time (2-24 hours).
-
Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Conclusion
1H-Indazole-7-boronic acid is a high-value synthetic intermediate, providing a reliable method for incorporating the indazole-7-yl functional group into target molecules. Its primary utility in Suzuki-Miyaura cross-coupling reactions makes it an essential tool for medicinal chemists and researchers in drug discovery. While its inherent stability can be a concern, the availability of stable surrogates like pinacol esters and a proper understanding of handling and storage requirements allow for its effective and reproducible application in complex organic synthesis.
References
-
SAFETY DATA SHEET: 1H-Indazol-6-yl-6-boronic acid. (n.d.). AFG Bioscience LLC. Retrieved January 3, 2026, from [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (n.d.). RSC Publishing. Retrieved January 3, 2026, from [Link]
-
1H-Indazole-6-boronic acid | C7H7BN2O2. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). National Institutes of Health (NIH). Retrieved January 3, 2026, from [Link]
-
1H NMR spectrum of Compound 11. (2013). The Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. (2023). MDPI. Retrieved January 3, 2026, from [Link]
-
1H-Indazole-7-boronic acid | 915411-01-7. (n.d.). BoronPharm. Retrieved January 3, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (n.d.). National Institutes of Health (NIH). Retrieved January 3, 2026, from [Link]
-
Mastering Suzuki-Miyaura Coupling: The Essential Role of 1H-Indazole-5-boronic Acid Pinacol Ester. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society. Retrieved January 3, 2026, from [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). National Institutes of Health (NIH). Retrieved January 3, 2026, from [Link]
-
Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. (2012). The Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]
-
11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation. (n.d.). National Institutes of Health (NIH). Retrieved January 3, 2026, from [Link]
-
Supporting Information - NMR analysis of the enantiomeric purity of chiral diols. (n.d.). Semantic Scholar. Retrieved January 3, 2026, from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central (PMC). Retrieved January 3, 2026, from [Link]
-
DORMAN Exhaust Manifold Clamp Repair for Chevrolet 917107. (n.d.). FleetPride. Retrieved January 3, 2026, from [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 1H-INDAZOL-7-YL BORONIC ACID | 915411-01-7 [chemicalbook.com]
- 7. 1H-INDAZOLE-7-BORONIC ACID | 915411-01-7 [sigmaaldrich.com]
- 8. 915411-01-7|(1H-Indazol-7-yl)boronic acid|BLD Pharm [bldpharm.com]
- 9. boronpharm.com [boronpharm.com]
- 11. 1H-Indazole-6-boronic acid | C7H7BN2O2 | CID 24728617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1H-Indazole-7-boronic acid pinacol ester | [frontierspecialtychemicals.com]
- 16. scbt.com [scbt.com]
- 17. nbinno.com [nbinno.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
- 20. afgsci.com [afgsci.com]
- 21. mdpi.com [mdpi.com]
